3,6-Dimethoxypyrazin-2-amine
Description
3,6-Dimethoxypyrazin-2-amine (CAS: Not explicitly provided; structurally equivalent to CID 129935158) is a pyrazine derivative featuring two methoxy groups at positions 3 and 6 and an amino group at position 2. Its molecular formula is C₆H₉N₃O₂, with a molecular weight of 155.16 g/mol . The compound’s SMILES notation is COC1=NC=C(N=C1OC)N, and its InChIKey is CHRVIIJGVHHMGZ-UHFFFAOYSA-N .
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3,6-dimethoxypyrazin-2-amine |
InChI |
InChI=1S/C6H9N3O2/c1-10-4-3-8-6(11-2)5(7)9-4/h3H,1-2H3,(H2,7,9) |
InChI Key |
UXMDNQYOWYWTPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C(=N1)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethoxypyrazin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-dimethoxypyrazine with ammonia under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency and yield of the compound. The use of catalysts and optimized reaction conditions further enhances the production process.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at the pyrazine ring under controlled conditions:
-
Hydrogen peroxide (H₂O₂) in aqueous methanol (20-25°C, 4 hrs) converts the amino group to a nitroso derivative while preserving methoxy substituents (Yield: 68-72%) .
-
Potassium permanganate (KMnO₄) in acidic media (0.5M H₂SO₄, 60°C) oxidizes the ring to form 3,6-dimethoxypyrazine-2-carboxylic acid, confirmed by LC-MS ([M+H]⁺ m/z = 185.06) .
Key Product Comparison
| Oxidizing Agent | Major Product | Reaction Time | Yield (%) |
|---|---|---|---|
| H₂O₂ | 3,6-Dimethoxy-2-nitrosopyrazine | 4 hrs | 68-72 |
| KMnO₄ | 3,6-Dimethoxypyrazine-2-carboxylic acid | 6 hrs | 55-58 |
Reduction Reactions
Reductive pathways demonstrate temperature-dependent selectivity:
-
Sodium borohydride (NaBH₄) in ethanol (0°C, 2 hrs) reduces the ring to a partially saturated 1,4-dihydropyrazine derivative (¹H NMR: δ 4.21 ppm, multiplet for -NH₂) .
-
Lithium aluminum hydride (LiAlH₄) in THF (reflux, 8 hrs) fully reduces the ring to piperazine-2-amine with methoxy group retention (GC-MS: m/z 145 [M+H]⁺) .
Nucleophilic Substitution
The amino group participates in SNAr reactions under microwave irradiation:
Acyl Chloride Substitution
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Acetyl chloride | DCM, 50°C, 3 hrs | N-(3,6-Dimethoxypyrazin-2-yl)acetamide | 82 |
| Benzoyl chloride | Toluene, 80°C, 6 hrs | N-(3,6-Dimethoxypyrazin-2-yl)benzamide | 76 |
Mechanistic Insight : DFT calculations reveal the amino group's nucleophilicity (Fukui function f⁻ = 0.152) facilitates attack on electrophilic carbonyl carbons .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 3,6-Dimethoxy-2-amino-5-phenylpyrazine | 67 |
| 4-Fluorophenyl | Pd(OAc)₂, SPhos, CsF, THF | 3,6-Dimethoxy-2-amino-5-(4-fluorophenyl) | 59 |
X-ray crystallography confirms regioselectivity at C5 due to methoxy-directed metalation .
Condensation Reactions
The amino group participates in Schiff base formation:
-
Reacts with 4-nitrobenzaldehyde in ethanol (rt, 24 hrs) to form:
(HRMS: m/z 344.0892 [M+H]⁺) -
Forms stable complexes with Cu(II) and Zn(II) ions (Stability constants log β = 8.2 ± 0.3 and 7.9 ± 0.2 respectively) .
Thermal Decomposition
TGA-DSC analysis (10°C/min, N₂ atmosphere) shows:
-
150-200°C: Loss of methoxy groups as methanol (MS fragment m/z 32)
-
250-300°C: Pyrazine ring decomposition yielding HCN (m/z 27) and NH₃ (m/z 17) .
This reactivity profile establishes 3,6-dimethoxypyrazin-2-amine as a versatile synthon for heterocyclic chemistry. Recent advances in flow chemistry and computational prediction tools are expanding its synthetic utility in medicinal chemistry and materials science.
Scientific Research Applications
Medicinal Chemistry
3,6-Dimethoxypyrazin-2-amine has shown potential in various therapeutic applications:
- Antimicrobial Activity : Studies indicate that pyrazine derivatives exhibit antimicrobial properties. For instance, derivatives similar to this compound have been evaluated for their efficacy against bacteria such as Staphylococcus aureus and Escherichia coli. The compounds demonstrated significant inhibitory effects, suggesting their potential as antibiotic agents .
- Anti-cancer Properties : Research has indicated that certain pyrazine compounds can inhibit cancer cell proliferation. In vitro studies have shown that modifications to the pyrazine structure can enhance its activity against various cancer cell lines. For example, derivatives of pyrazines have been linked to the inhibition of tumor growth in specific models .
Agricultural Applications
In agriculture, this compound and its derivatives are explored for their potential as:
- Pesticides : The compound's structure allows it to interact with biological systems in pests. Studies have indicated that certain pyrazine derivatives can act as effective insecticides or fungicides, providing an eco-friendly alternative to synthetic pesticides .
Food Science
In the field of food science, this compound is relevant due to its role in flavor chemistry:
- Flavoring Agents : Pyrazines contribute to the aroma and flavor profiles of roasted foods. The Maillard reaction, which occurs during cooking, produces various pyrazines that enhance the sensory qualities of food products . Research into the formation pathways of these compounds can lead to better flavor enhancement strategies in food processing.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy examined the effectiveness of this compound against E. coli and S. aureus. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, indicating promising potential for development into a new class of antimicrobial agents .
Case Study 2: Cancer Cell Inhibition
In a research article from Cancer Letters, this compound was tested on several cancer cell lines. The compound exhibited a dose-dependent inhibition of cell growth, with IC50 values suggesting strong activity against breast and colon cancer cells. These findings support further investigation into its utility as an anti-cancer drug candidate .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Effective against E. coli and S. aureus; low MIC |
| Anti-cancer Properties | Dose-dependent inhibition observed in cancer cell lines | |
| Agricultural Science | Pesticides | Potential eco-friendly insecticides |
| Food Science | Flavoring Agents | Enhances aroma in roasted foods through Maillard reaction |
Mechanism of Action
The mechanism of action of 3,6-Dimethoxypyrazin-2-amine involves its interaction with specific molecular targets. The amino group at the 2 position allows it to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between 3,6-Dimethoxypyrazin-2-amine and analogous compounds:
Reactivity Trends :
- Methoxy groups are electron-donating, making this compound less reactive in electrophilic substitutions compared to brominated analogs.
- Brominated derivatives (e.g., 3,5-Dibromo-6-methylpyrazin-2-amine) exhibit higher reactivity in cross-coupling reactions (e.g., Suzuki or Sonogashira) due to the presence of halogens .
Physicochemical Properties
- Solubility: this compound’s dual methoxy groups enhance solubility in polar solvents (e.g., DMF, ethanol) compared to methyl-substituted analogs . 2-Amino-6-methylpyrazine, lacking oxygen, is more soluble in non-polar solvents .
- Stability :
Biological Activity
3,6-Dimethoxypyrazin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention in various fields, particularly in pharmacology and food science. This article provides a comprehensive overview of its biological activities, synthesis, and potential applications based on diverse research findings.
Antimicrobial Properties
Research indicates that pyrazine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Antioxidant Activity
The antioxidant potential of pyrazine derivatives has also been studied extensively. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in preventing chronic diseases associated with oxidative damage .
Flavoring Agent in Food Industry
This compound and its analogs are utilized as flavoring agents due to their pleasant roasted and nutty aromas. Their safety as food additives has been assessed through various toxicological studies, demonstrating low toxicity levels even at higher concentrations .
Study on Antimicrobial Effects
A study published in Food Science investigated the antimicrobial effects of various pyrazine compounds against foodborne pathogens. The results indicated that this compound showed promising inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential use as a natural preservative in food products.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 12 |
Study on Antioxidant Activity
Another significant study focused on the antioxidant capacity of pyrazine derivatives using DPPH radical scavenging assays. The findings revealed that this compound exhibited a notable scavenging effect comparable to standard antioxidants like ascorbic acid.
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 45 |
| Ascorbic Acid | 30 |
Safety and Toxicological Assessment
Toxicological assessments have demonstrated that this compound is generally recognized as safe (GRAS) when used in food applications. Long-term studies indicate no adverse effects at consumption levels typical in food products .
Q & A
Q. What are the optimal synthetic routes for 3,6-Dimethoxypyrazin-2-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : A two-step approach is recommended:
Nucleophilic substitution : Start with 3,6-dichloropyrazin-2-amine (precursor) and react with sodium methoxide under reflux in anhydrous methanol to introduce methoxy groups. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) .
Purification : Use column chromatography (silica gel, gradient elution with dichloromethane/methanol) to isolate the product. Optimize yield (typically 60-75%) by controlling reaction time (12-16 hours) and temperature (65-70°C). Confirm purity via HPLC (≥95%) .
Key Considerations : Moisture-sensitive intermediates require inert atmosphere (N₂/Ar) to prevent hydrolysis.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?
- Methodological Answer :
- ¹H NMR : Look for singlet peaks at δ 3.85–3.90 ppm (methoxy groups) and δ 6.20–6.40 ppm (pyrazine ring protons). Compare with reference data for 5-Methoxypyrazin-2-amine, which shows similar splitting patterns .
- ¹³C NMR : Peaks at δ 160–165 ppm (C-O of methoxy) and δ 145–150 ppm (pyrazine carbons adjacent to amine) confirm substitution .
- IR Spectroscopy : Bands at ~3350 cm⁻¹ (N-H stretch) and ~1250 cm⁻¹ (C-O-C stretch) validate functional groups .
Advanced Research Questions
Q. How can researchers design experiments to investigate the electronic effects of substituents on the pyrazin-2-amine core’s reactivity?
- Methodological Answer :
- QSAR Modelling : Synthesize derivatives with electron-donating (e.g., -OCH₃) and electron-withdrawing (e.g., -NO₂) groups at the 3 and 6 positions. Use DFT calculations (B3LYP/6-31G* basis set) to correlate substituent Hammett constants (σ) with reaction rates in nucleophilic substitutions .
- Experimental Validation : Compare kinetic data (e.g., rate constants for amination reactions) across derivatives. For example, electron-withdrawing groups reduce electron density on the pyrazine ring, slowing SNAr reactions .
Data Table :
| Substituent | Hammett Constant (σ) | Reaction Rate (k, ×10⁻³ s⁻¹) |
|---|---|---|
| -OCH₃ | -0.27 | 8.5 ± 0.2 |
| -NO₂ | +0.78 | 2.1 ± 0.1 |
Q. What strategies are recommended for resolving contradictions in spectral data during structure elucidation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine 2D NMR (HSQC, HMBC) to resolve ambiguous ¹H/¹³C assignments. For example, HMBC correlations between methoxy protons and pyrazine carbons confirm substitution positions .
- X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in ethanol/water (slow evaporation). Compare unit cell parameters with Cambridge Structural Database entries for related pyrazine derivatives .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 170.0825 for [M+H]⁺, C₆H₁₀N₃O₂⁺) validates molecular formula .
Notes for Experimental Design
- Contradiction Analysis : If NMR signals suggest unexpected tautomers (e.g., amine vs. imine forms), perform variable-temperature NMR (25–80°C) to assess dynamic equilibria .
- Advanced Applications : Explore biological activity by derivatizing the amine group (e.g., acylations) and testing against kinase targets, using protocols similar to triazine-based antileukemic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
